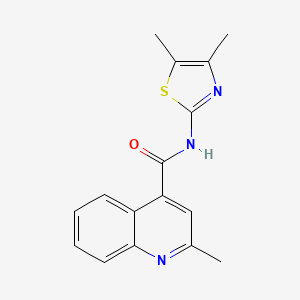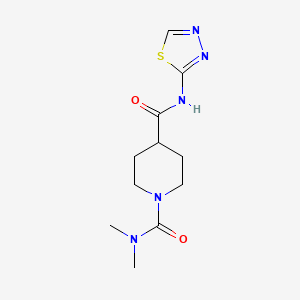![molecular formula C24H29N3O3 B11156285 1-butyl-N-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11156285.png)
1-butyl-N-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butyl-N-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound known for its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 1-butyl-N-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves the formal condensation of the carboxy group of N-butylpipecolic acid with the amino group of 2,6-dimethylaniline . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing automated systems to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
1-butyl-N-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and pathways. In biology, it is investigated for its potential effects on cellular processes and pathways. In medicine, it is explored for its potential therapeutic properties, including its use as a local anesthetic . Industrially, it may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-butyl-N-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to act as a Bronsted base, accepting a hydron from a donor. This interaction can lead to various biochemical effects, depending on the specific context and application .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-butyl-N-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide include dextrobupivacaine and levobupivacaine. These compounds share a similar chemical structure but may differ in their specific properties and applications. For example, levobupivacaine is known for its use as a local anesthetic with fewer side effects compared to other similar compounds .
Propriétés
Formule moléculaire |
C24H29N3O3 |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
1-butyl-N-[4-[(2,6-dimethylphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H29N3O3/c1-4-5-13-27-15-19(14-21(27)28)24(30)25-20-11-9-18(10-12-20)23(29)26-22-16(2)7-6-8-17(22)3/h6-12,19H,4-5,13-15H2,1-3H3,(H,25,30)(H,26,29) |
Clé InChI |
SYUPFOHEFHZDPP-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11156203.png)
![7-[(2,4-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11156207.png)

![7-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B11156228.png)
![7-[(3-chlorobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11156234.png)

![4-({2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)butanoic acid](/img/structure/B11156245.png)
![N-butyl-2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzamide](/img/structure/B11156254.png)
![5,7-bis[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11156258.png)
![1-(4-chlorophenyl)-N-[4-(ethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11156259.png)
![2-({[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B11156263.png)
![N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11156266.png)
![4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11156270.png)
![N-tert-butyl-1-[(2-chlorophenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B11156279.png)
